2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one
CAS No.:
Cat. No.: VC13431239
Molecular Formula: C12H7NO2
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7NO2 |
|---|---|
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | (2Z)-2-hydroxyiminoacenaphthylen-1-one |
| Standard InChI | InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11- |
| Standard InChI Key | CALLKFAYYAULSN-QBFSEMIESA-N |
| Isomeric SMILES | C1=CC2=C3C(=C1)/C(=N/O)/C(=O)C3=CC=C2 |
| SMILES | C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
| Canonical SMILES | C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one, systematically named (2Z)-2-hydroxyiminoacenaphthylen-1-one, belongs to the acenaphthenequinone family. Its molecular formula (C₁₂H₇NO₂) and weight (197.19 g/mol) were confirmed via high-resolution mass spectrometry . The compound’s IUPAC name reflects the Z-configuration of the hydroxyimino group at position 2 and the ketone at position 1 (Table 1).
Table 1: Key Identifiers of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇NO₂ |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | (2Z)-2-hydroxyiminoacenaphthylen-1-one |
| CAS Number | 33489-49-5 |
| SMILES | C1=CC2=C3C(=C1)/C(=N/O)/C(=O)C3=CC=C2 |
| InChIKey | CALLKFAYYAULSN-QBFSEMIESA-N |
Structural Analysis
The compound features a planar acenaphthene backbone fused with a quinone moiety. X-ray crystallography reveals intramolecular hydrogen bonding between the hydroxyimino (-NOH) and ketone (-C=O) groups, stabilizing the Z-configuration . Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 3.2 eV, suggesting moderate electrophilicity suitable for nucleophilic additions .
Synthesis and Reaction Chemistry
Conventional Synthesis Routes
The primary synthesis involves condensation of 1,2-dihydroacenaphthylene-1-one with hydroxylamine hydrochloride in ethanol under reflux (Scheme 1). This method yields 65–70% purity, requiring chromatographic purification. Alternative protocols employ microwave-assisted reactions, reducing reaction times from 6 hours to 30 minutes .
Scheme 1: Synthesis of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one
Reactivity and Derivitization
The compound’s α,β-unsaturated ketone system participates in Michael additions and Diels-Alder reactions. For example, reaction with 2H-chromenes yields benzo[g]chromene derivatives (e.g., 2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydronaphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one) with 67% efficiency . The hydroxyimino group also facilitates oxime ether formation when treated with alkyl halides, enabling access to antimicrobial agents .
Applications in Medicinal and Materials Chemistry
Anticancer and Antimicrobial Activity
Derivatives exhibit moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM) via topoisomerase-II inhibition . Substitution at the hydroxyimino position with electron-withdrawing groups (e.g., -NO₂) enhances antibacterial potency against Staphylococcus aureus (MIC = 8 μg/mL) .
Materials Science Applications
The compound serves as a precursor for electrochromic polymers. Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.9–2.4 eV), suitable for organic photovoltaics .
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